![molecular formula C64H93F3NO7PS B14752550 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, multiple tert-butylphenyl groups, and a dioxaphosphepine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide involves multiple steps, including the formation of the dioxaphosphepine ring and the introduction of trifluoromethyl and tert-butylphenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxy groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them into other functional groups.
Substitution: The tert-butylphenyl groups can undergo substitution reactions, where other substituents replace the tert-butyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and tert-butylphenyl groups contribute to its binding affinity and specificity. The dioxaphosphepine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide stands out due to its unique combination of trifluoromethyl, tert-butylphenyl, and dioxaphosphepine groups. Similar compounds include:
- 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetra-2-naphthalenyl-6-tetrahydro-6-hydroxy-2,2-dimethyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)methanesulfonamide .
- 1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetra-2-naphthalenyl-6-tetrahydro-6-hydroxy-2,2-dimethyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)methanesulfonamide .
These compounds share similar structural features but differ in the specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C64H93F3NO7PS |
|---|---|
Molecular Weight |
1108.5 g/mol |
IUPAC Name |
N-[(3aS,8aS)-4,4,8,8-tetrakis(3,5-ditert-butylphenyl)-2,2-dimethyl-6-oxo-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C64H93F3NO7PS/c1-53(2,3)39-27-40(54(4,5)6)32-47(31-39)62(48-33-41(55(7,8)9)28-42(34-48)56(10,11)12)51-52(73-61(25,26)72-51)63(75-76(69,74-62)68-77(70,71)64(65,66)67,49-35-43(57(13,14)15)29-44(36-49)58(16,17)18)50-37-45(59(19,20)21)30-46(38-50)60(22,23)24/h27-38,51-52H,1-26H3,(H,68,69)/t51-,52-/m0/s1 |
InChI Key |
UGZWWGNFMAKJSQ-XWQGWOARSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(=O)(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)NS(=O)(=O)C(F)(F)F)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)NS(=O)(=O)C(F)(F)F)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


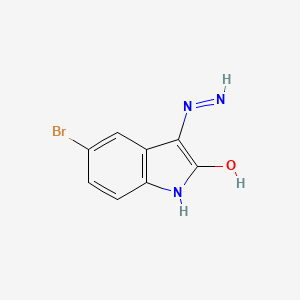
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
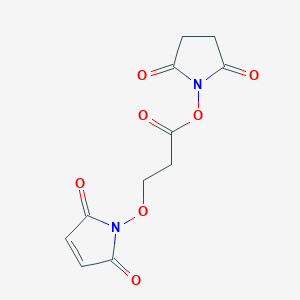
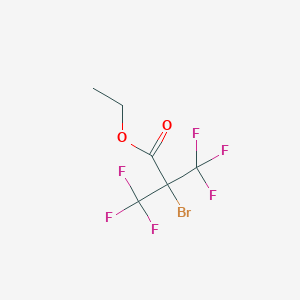
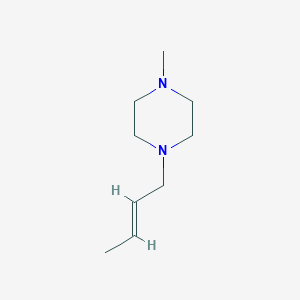

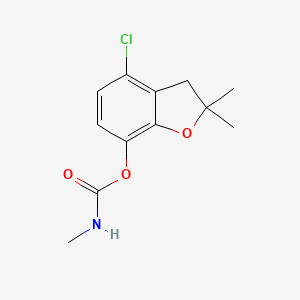
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
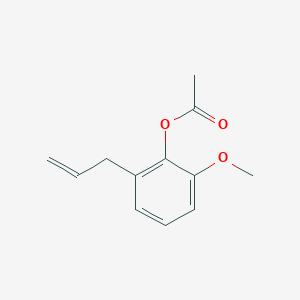
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
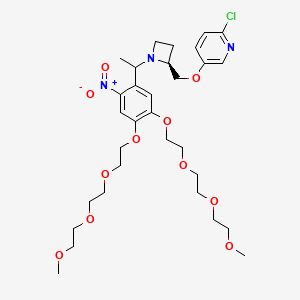

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
